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Introduction

Human coronavirus NL63 (HCoV-NL63) is a globally endemic respiratory pathogen, primarily
causing mild to moderate upper respiratory tract infections, particularly in children and the
elderly. However, it can lead to more severe lower respiratory tract illnesses such as
bronchiolitis and pneumonia, especially in immunocompromised individuals. The shared usage
of the angiotensin-converting enzyme 2 (ACE2) receptor with SARS-CoV-2 has heightened
interest in understanding the pathogenesis of HCoV-NL63. Robust in vivo models are crucial
for elucidating disease mechanisms, host immune responses, and for the preclinical evaluation
of novel therapeutics and vaccines. This document provides detailed application notes and
protocols for the most common animal models used to study HCoV-NL63 pathogenesis.

In Vivo Models for HCoV-NL63 Infection

Mice are naturally resistant to HCoV-NL63 infection due to the incompatibility of the viral spike
protein with the murine ACE2 receptor. Therefore, susceptible models require the introduction
of the human ACE2 (hACE2) receptor. The most widely used models are transgenic mice
expressing hACE2 and mice transduced with an adenoviral vector expressing hACE2, often in
an immunocompromised background to enhance viral replication. Syrian hamsters have also
been identified as a susceptible model.

K18-hACE2 Transgenic Mouse Model
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The K18-hACE2 transgenic mouse expresses the hACE2 receptor under the control of the
human cytokeratin 18 promoter, leading to expression in airway epithelial cells.

Application: This model is suitable for studying the pathogenesis of HCoV-NL63 in an
immunocompetent host, allowing for the investigation of both innate and adaptive immune
responses to the virus. It typically results in a non-lethal infection characterized by lung
inflammation.

Pathogenesis: Infection leads to peribronchial and perivascular inflammation, with an influx
of neutrophils and lymphocytes into the airways.[1] Viral replication in the lungs peaks
around day 3 post-infection and is typically cleared by day 7.[1]

Adenovirus-vectored hACE2 (Ad5-hACE2) Mouse Model

This model involves the intranasal administration of a replication-deficient adenovirus serotype
5 encoding hACE2. To enhance susceptibility and viral replication, this is often performed in
mice lacking type | interferon signaling (e.g., IFNAR~/~ or STAT1-/7).

Application: This model is ideal for studying the role of the innate immune response,
particularly type | interferons, in controlling HCoV-NL63 infection. The higher viral loads
achieved in these models are also beneficial for evaluating the efficacy of antiviral
compounds.

Pathogenesis: Ad5-hACE2 transduced IFNAR~/~ mice, when infected with HCoV-NL63,
develop pneumonia characterized by inflammatory cell infiltration.[2] Viral clearance is
typically observed by day 7 post-infection.[2] Mice on a BALB/c background tend to be more
susceptible than C57BL/6 mice, showing more significant weight loss and higher viral loads
in the lungs.[2]

Syrian Hamster Model

Syrian hamsters are naturally susceptible to HCoV-NL63 infection, presenting a model that
does not require genetic modification for receptor compatibility.

o Application: This model is useful for studying HCoV-NL63 in a different species, which can
provide comparative insights into pathogenesis and host response. It is also a valuable tool
for transmission studies.
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o Pathogenesis: Infection in Syrian hamsters typically results in mild disease with viral

replication primarily in the upper respiratory tract.[3]

Quantitative Data Summary

The following tables summarize key quantitative data from studies using these in vivo models.

Table 1: Viral Load in Lung Tissue of Mouse Models

) . Viral Load
Timepoint
, (gene
Model Strain Inoculum (days post- . Reference
. . copieslg
infection) .
lung tissue)
1x10°
K18-hACE2 C57BL/6 3 ~1 x 108 [1]
TCIDso
1x10°
K18-hACE2 C57BL/6 5 ~1 x 10% [1]
TCIDso
IFNAR-/~
Ad5-hACE2 1 x 10* PFU 2 ~1 x 108 [2][4]
C57BL/6
IFNAR~/~
Ad5-hACE2 1 x 104 PFU 4 ~1 x 107 [2][4]
C57BL/6
IFNAR~/~
Ad5-hACE2 1 x 10* PFU 7 ~1 x 10° [2][4]
C57BL/6
IFNAR~/~
Ad5-hACE2 1 x10* PFU 2 ~1x 10° [5]
BALB/c
IFNAR~/~
Ad5-hACE2 1x10*PFU 4 ~1x 108 [5]
BALB/c
IFNAR-/~
Ad5-hACE2 1x10*PFU 7 ~1 x 109 [5]
BALB/c

Table 2: Inflammatory Response in Mouse Models
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Timepoint
Model Parameter (days post- Observation Reference
infection)
BALF Significantly
K18-hACE2 _ 3 _ [1][6]
Neutrophils increased
BALF Significantly
K18-hACE2 3 _ [1][6]
Lymphocytes increased
Lung IFN- Significantl
K18-hACE2 9 g 2 _ 9 Y [1]
mMRNA increased
Significantly
K18-hACE2 Lung IL-6 mMRNA 2 _ [1]
increased
Lung CXCL1 Significantly
K18-hACE2 _ [1]
mMRNA increased
Table 3: Viral Load in Syrian Hamsters
Timepoint .
Nasal Wash Lung Titer
Inoculum (days post- Reference
. . (TCIDso/mL) (TCIDsolg)
infection)
1 x 105 TCIDso 3 ~1x103 ~1x10% [3]
1 x 10° TCIDso 6 Undetectable ~1x 102 [3]

Signaling Pathways and Experimental Workflows
HCoV-NL63 Infection and Innate Immune Signaling

HCoV-NL63 infection in susceptible models triggers a robust innate immune response,

primarily mediated by interferon signaling pathways. Upon viral entry and replication, viral RNA
is recognized by pattern recognition receptors (PRRs), leading to the activation of transcription
factors such as IRF3 and NF-kB. This results in the production of type | and type Il interferons
and pro-inflammatory cytokines, which in turn establish an antiviral state and recruit immune
cells to the site of infection.
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HCoV-NL63 Innate Immune Response
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Caption: HCoV-NL63 infection triggers innate immune signaling pathways.

Experimental Workflow for Mouse Models
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A typical experimental workflow for studying HCoV-NL63 pathogenesis in mouse models
involves several key steps from animal preparation to data analysis.

Experimental Workflow for HCoV-NL63 Mouse Models
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Developing a mouse model of human coronavirus NL63 infection: comparison with
rhinovirus-A1B and effects of prior rhinovirus infection - PMC [pmc.ncbi.nim.nih.gov]

e 2. Mouse models susceptible to HCoV-229E and HCoV-NL63 and cross protection from
challenge with SARS-CoV-2 - PMC [pmc.nchbi.nlm.nih.gov]

» 3. researchgate.net [researchgate.net]
o 4. researchgate.net [researchgate.net]
o 5. researchgate.net [researchgate.net]

e 6. Developing a mouse model of human coronavirus NL63 infection: comparison with
rhinovirus-A1B and effects of prior rhinovirus infection - PubMed [pubmed.ncbi.nlm.nih.gov]

» To cite this document: BenchChem. [Application Notes and Protocols for In Vivo Models of
HCoV-NL63 Pathogenesis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12372050#in-vivo-models-for-studying-hcov-nl63-
pathogenesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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